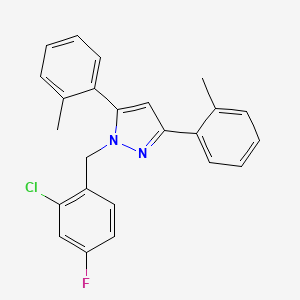![molecular formula C16H26ClN5O2S B10923664 N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10923664.png)
N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects and are widely used in medicinal chemistry, agrochemistry, and various industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core is synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Sulfonamide Formation: The final step involves the reaction of the alkylated pyrazole with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N~4~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3,5-dimethyl-1H-pyrazole
- 3,5-Dimethylpyrazole
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
N~4~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its dual pyrazole rings and sulfonamide group, which confer distinct pharmacological properties and chemical reactivity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C16H26ClN5O2S |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)butyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H26ClN5O2S/c1-7-21-14(6)16(12(4)19-21)25(23,24)18-9-8-10(2)22-13(5)15(17)11(3)20-22/h10,18H,7-9H2,1-6H3 |
InChI Key |
PNZPUEVRBYHMPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NCCC(C)N2C(=C(C(=N2)C)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10923582.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]benzenesulfonohydrazide](/img/structure/B10923587.png)
![ethyl 5-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B10923608.png)
![2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10923616.png)
![1-ethyl-N-(2-methoxyphenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923619.png)
![1-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B10923624.png)
![N-(4-bromophenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923632.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10923636.png)
![1-(4-fluorophenyl)-3,6-dimethyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923651.png)
![1-benzyl-3,6-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923654.png)

![3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10923667.png)

![[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10923685.png)
